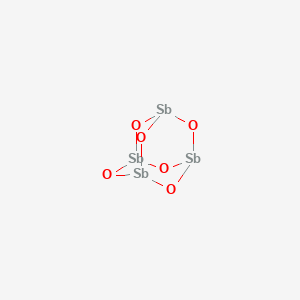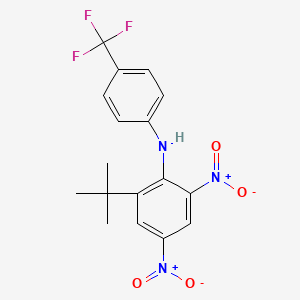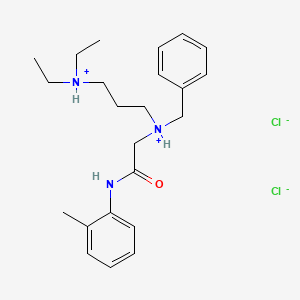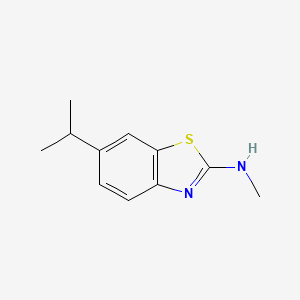
Lutetium;oxalic acid;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium oxalate tetrahydrate is an inorganic compound composed of lutetium, oxalic acid, and water molecules. It is a salt of lutetium and oxalic acid with the chemical formula Lu2(C2O4)3·4H2O. This compound is known for its applications in various fields, including laser technology, ceramics, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium oxalate tetrahydrate can be synthesized by reacting soluble lutetium salts, such as lutetium nitrate, with oxalic acid. The reaction typically occurs in an aqueous solution, where the lutetium ions react with oxalate ions to form lutetium oxalate, which then crystallizes as the tetrahydrate form upon drying .
Industrial Production Methods
Industrial production of lutetium oxalate tetrahydrate involves the precipitation of lutetium salts with oxalic acid under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the tetrahydrate form. This method ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Lutetium oxalate tetrahydrate undergoes various chemical reactions, including:
Oxidation: When heated, it decomposes to form lutetium oxide.
Reduction: It can be reduced to lutetium metal under specific conditions.
Substitution: It can react with other acids or bases to form different lutetium salts.
Common Reagents and Conditions
Oxidation: Heating in the presence of oxygen or air.
Reduction: Using reducing agents such as hydrogen gas.
Substitution: Reacting with acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: Lutetium oxide (Lu2O3).
Reduction: Lutetium metal (Lu).
Substitution: Various lutetium salts depending on the reagents used.
Scientific Research Applications
Lutetium oxalate tetrahydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds.
Biology: Investigated for its potential use in radiopharmaceuticals, particularly in cancer treatment.
Medicine: Lutetium-177, a radioisotope derived from lutetium, is used in targeted radiotherapy for treating neuroendocrine tumors.
Industry: Employed as a catalyst in petroleum cracking, polymerization, alkylation, and hydrogenation processes
Mechanism of Action
The mechanism of action of lutetium oxalate tetrahydrate in its applications involves its ability to form stable complexes with various ligands. In radiopharmaceuticals, lutetium-177 binds to specific receptors on cancer cells, delivering targeted radiation to destroy the tumor cells while minimizing damage to surrounding healthy tissue .
Comparison with Similar Compounds
Similar Compounds
Yttrium oxalate: Similar in structure and properties, used in similar applications such as catalysts and precursors for other compounds.
Calcium oxalate: Commonly found in nature, particularly in kidney stones, and used in various industrial applications.
Magnesium oxalate: Used in the preparation of magnesium oxide and other magnesium compounds.
Uniqueness
Lutetium oxalate tetrahydrate is unique due to its specific applications in advanced technologies such as laser crystals and radiopharmaceuticals. Its ability to form stable complexes with various ligands makes it particularly valuable in targeted cancer therapies .
Properties
Molecular Formula |
C6H14Lu2O16 |
|---|---|
Molecular Weight |
692.10 g/mol |
IUPAC Name |
lutetium;oxalic acid;tetrahydrate |
InChI |
InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2 |
InChI Key |
LZVSGNONOZJYPG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.[Lu].[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


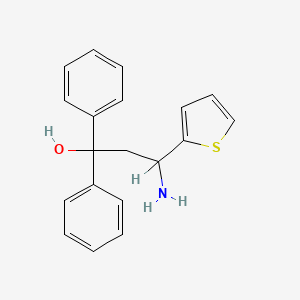

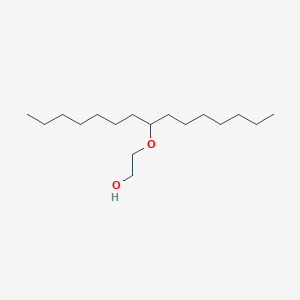

![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
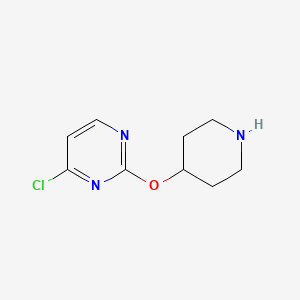
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

